

# Long-Term Safety and Tolerability of Balovaptan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the long-term safety and tolerability data for **Balovaptan**, a selective vasopressin V1a receptor antagonist. The information is compiled from various clinical trials investigating its use, primarily in the context of Autism Spectrum Disorder (ASD). While clinical trials with **Balovaptan** for ASD were ultimately discontinued due to not meeting primary efficacy endpoints, the safety and tolerability data generated are valuable for future research in this area and for the development of other vasopressin pathway modulators.[1][2][3]

### **Mechanism of Action**

**Balovaptan** functions as a competitive antagonist of the vasopressin V1a receptor.[1][2] Vasopressin is a neuropeptide involved in regulating social behaviors. By blocking the V1a receptor, **Balovaptan** was investigated for its potential to improve social communication and interaction. The V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o) and its activation influences intracellular signaling cascades, including adenylate cyclase and phospholipase C pathways, which in turn modulate intracellular calcium levels.





Click to download full resolution via product page

Caption: **Balovaptan**'s mechanism of action as a V1a receptor antagonist.

# Data Presentation: Safety and Tolerability

The following tables summarize the quantitative data on adverse events (AEs) and serious adverse events (SAEs) from key clinical trials of **Balovaptan**.

Table 1: Adverse Events in Adults with ASD (Phase III Trial)



| Adverse Event                     | Balovaptan (n=163) | Placebo (n=158) |
|-----------------------------------|--------------------|-----------------|
| Any Adverse Event                 | 98 (60%)           | 104 (66%)       |
| Nasopharyngitis                   | 14 (9%)            | 19 (12%)        |
| Diarrhoea                         | 11 (7%)            | 14 (9%)         |
| Upper Respiratory Tract Infection | 10 (6%)            | 9 (6%)          |
| Insomnia                          | 5 (3%)             | 8 (5%)          |
| Oropharyngeal Pain                | 5 (3%)             | 8 (5%)          |
| Dizziness                         | 2 (1%)             | 10 (6%)         |

Table 2: Serious Adverse Events in Adults with ASD (Phase III Trial)

| Serious Adverse Event     | Balovaptan (n=163) | Placebo (n=158) |
|---------------------------|--------------------|-----------------|
| Any Serious Adverse Event | 2 (1%)             | 5 (3%)          |
| Suicidal Ideation         | 1                  | 1               |
| Schizoaffective Disorder  | 1                  | 0               |
| Panic Disorder            | 0                  | 1               |
| Limb Abscess              | 0                  | 1               |
| Urosepsis                 | 0                  | 1               |
| Colitis                   | 0                  | 1               |
| Death by Suicide          | 0                  | 1               |

Table 3: Adverse Events in Children and Adolescents with ASD (aV1ation Phase 2 Trial)



| Adverse Event Category  | Balovaptan (n=86) | Placebo (n=81) |
|-------------------------|-------------------|----------------|
| Any Adverse Event       | 66 (76.7%)        | 61 (75.3%)     |
| Serious Adverse Events  | 1 (1.2%)          | 4 (4.9%)       |
| Suicidal Ideation       | 1                 | 0              |
| Aggression              | 0                 | 1              |
| Depression              | 0                 | 1              |
| Intentional Self-Injury | 0                 | 1              |
| Viral Gastroenteritis   | 0                 | 1              |

Table 4: Adverse Events in the VANILLA Phase II Trial in Adults with ASD

| Treatment Group   | Percentage of Participants with any Adverse Event |
|-------------------|---------------------------------------------------|
| Placebo           | 64%                                               |
| Balovaptan 1.5 mg | 78.1%                                             |
| Balovaptan 4 mg   | 66.2%                                             |
| Balovaptan 10 mg  | 66.7%                                             |

Note: The most common adverse event reported in the VANILLA trial was headache, with a frequency of 12.5% to 13% in patients receiving **Balovaptan**. Rhabdomyolysis and irritability were considered possibly related to **Balovaptan** at the 1.5 mg and 4 mg doses, respectively.

# **Experimental Protocols**

The following are generalized protocols based on the methodologies described in the clinical trials of **Balovaptan** for ASD.

# Protocol 1: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial in Adults with ASD (Based on



## **V1ADUCT Study)**

- 1. Objective: To evaluate the efficacy, safety, and pharmacokinetics of a 10 mg daily oral dose of **Balovaptan** compared to a placebo in adults with ASD.
- 2. Study Population:
- Inclusion Criteria:
- Adults aged 18 years and older.
- Diagnosis of ASD confirmed by DSM-5 criteria and Autism Diagnostic Observation Schedule, Second Edition (ADOS-2).
- Full-scale IQ score ≥70.
- Social Responsiveness Scale-2 (SRS-2) total t-score ≥66.
- Stable on any permitted medications and behavioral therapies for a specified period before screening.
- Must have a study partner.
- Exclusion Criteria:
- History of certain medical conditions such as coagulopathies, bleeding disorders, or malignancies.
- Unstable or uncontrolled psychiatric or neurological disorders.
- Substance use disorders within the last 12 months.
- Significant risk of suicidal behavior.
- 3. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Screening Period: Up to 4 weeks.
- Treatment Period: 24 weeks of daily oral administration of 10 mg Balovaptan or a matching placebo.
- Follow-up: Clinic visits at specified intervals (e.g., week 12 and week 24) for assessments.
- Optional Open-Label Extension: A period where all participants may receive **Balovaptan** to assess long-term safety and tolerability.
- 4. Outcome Measures:
- Primary Endpoint: Change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) two-domain composite score (socialization and communication) at week 24.



• Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).

#### Click to download full resolution via product page

```
Screening [label="Screening of Adult Participants\nwith ASD (up to 4 weeks)"]; Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Balovaptan_Arm [label="Balovaptan (10 mg/day)\nfor 24 weeks", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo\nfor 24 weeks", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Primary_Endpoint [label="Primary Endpoint Assessment\n(Week 24)\nVineland-II 2DC Score", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety_Monitoring [label="Ongoing Safety Monitoring\n(AEs, SAEs, Vitals, Labs, ECGs)"]; OLE [label="Optional Open-Label\nExtension", shape=box, style=dashed];
```

```
Screening -> Randomization; Randomization -> Balovaptan_Arm;
Randomization -> Placebo_Arm; Balovaptan_Arm -> Primary_Endpoint;
Placebo_Arm -> Primary_Endpoint; Balovaptan_Arm -> Safety_Monitoring
[style=dotted, arrowhead=none]; Placebo_Arm -> Safety_Monitoring
[style=dotted, arrowhead=none]; Primary_Endpoint -> OLE
[style=dashed]; }
```

Caption: Workflow for a Phase III clinical trial of **Balovaptan** in adults.

# Protocol 2: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial in Children and Adolescents with ASD (Based on aV1ation Study)

- 1. Objective: To evaluate the efficacy, safety, and tolerability of **Balovaptan** compared with placebo in children and adolescents with ASD.
- 2. Study Population:



- Inclusion Criteria:
- Ages 5 to 17 years.
- Diagnosed with ASD.
- IQ of 70 or greater.
- Exclusion Criteria: Similar to the adult studies, with considerations for the pediatric population.

#### 3. Study Design:

- A multicenter, randomized, double-blind, parallel-group, placebo-controlled phase 2 trial conducted at 41 sites in the US.
- · Screening Period: Up to 4 weeks.
- Treatment Period: 24 weeks of daily oral administration of an age-adjusted equivalent of a 10 mg adult dose of **Balovaptan** or placebo.
- Follow-up: A follow-up period of at least 6 weeks after the last dose.
- Optional Open-Label Extension: A 52-week open-label extension was available.

#### 4. Outcome Measures:

- Primary Endpoint: Change from baseline on the Vineland-II two-domain composite (2DC; socialization and communication domains) score at week 24.
- Safety Assessments: Comprehensive monitoring of AEs, SAEs, laboratory values, vital signs, and ECG data.

#### Click to download full resolution via product page

Screening [label="Screening of Pediatric Participants\nwith ASD (5-17 years)"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Balovaptan\_Arm [label="Balovaptan" (age-adjusted dose)\nfor 24 weeks", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo\_Arm [label="Placebo\nfor 24 weeks", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Primary\_Endpoint [label="Primary Endpoint Assessment\n(Week 24)\nVineland-II 2DC Score", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety\_Monitoring [label="Ongoing Safety Monitoring\n(AEs, SAEs,



```
Vitals, Labs, ECGs)"]; Follow_Up [label="Follow-up Period\n(≥6
weeks)"];
```

```
Screening -> Randomization; Randomization -> Balovaptan_Arm;
Randomization -> Placebo_Arm; Balovaptan_Arm -> Primary_Endpoint;
Placebo_Arm -> Primary_Endpoint; Balovaptan_Arm -> Safety_Monitoring
[style=dotted, arrowhead=none]; Placebo_Arm -> Safety_Monitoring
[style=dotted, arrowhead=none]; Primary_Endpoint -> Follow_Up; }
```

Caption: Workflow for the aV1ation Phase 2 clinical trial in a pediatric population.

# **Summary of Findings**

Across multiple clinical trials in both adult and pediatric populations with ASD, **Balovaptan** was generally well-tolerated with no new or unexpected safety concerns identified. The proportion of participants experiencing adverse events was similar between the **Balovaptan** and placebo groups. Most adverse events were mild to moderate in severity. While **Balovaptan** did not demonstrate the desired efficacy for improving social communication in individuals with ASD, the safety data collected from these extensive studies provide a valuable resource for the continued investigation of the vasopressin pathway as a therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- To cite this document: BenchChem. [Long-Term Safety and Tolerability of Balovaptan: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605908#long-term-safety-and-tolerability-studies-of-balovaptan]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com